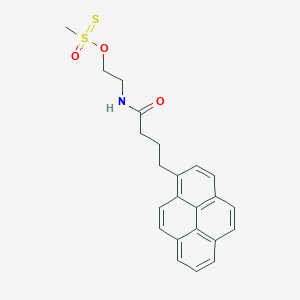
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, making it useful in fluorescence studies and other chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide typically involves multiple steps, starting with the preparation of the pyrene derivative. The pyrene moiety is functionalized to introduce the butanamide group, followed by the addition of the 2-methylsulfonothioyloxyethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioyloxy group to thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its pyrene moiety.
Biology: Employed in the study of biological systems, particularly in tracking and imaging applications.
Medicine: Investigated for potential therapeutic uses, including drug delivery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide involves its interaction with specific molecular targets. The pyrene moiety allows for strong fluorescence, making it useful in imaging and tracking studies. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide shares similarities with other pyrene derivatives and sulfonothioyloxy compounds.
- Compounds like this compound are often compared to other fluorescent probes and imaging agents.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrene moiety with a sulfonothioyloxyethyl group, providing distinct chemical and physical properties that make it valuable in various research applications.
Propiedades
Fórmula molecular |
C23H23NO3S2 |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
N-(2-methylsulfonothioyloxyethyl)-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C23H23NO3S2/c1-29(26,28)27-15-14-24-21(25)7-3-4-16-8-9-19-11-10-17-5-2-6-18-12-13-20(16)23(19)22(17)18/h2,5-6,8-13H,3-4,7,14-15H2,1H3,(H,24,25) |
Clave InChI |
GIHXDSLANINWPZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)OCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



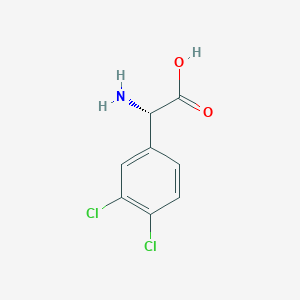
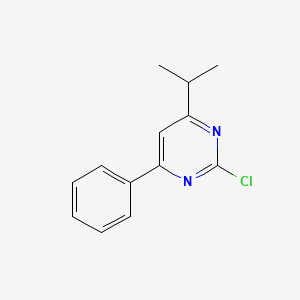
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)
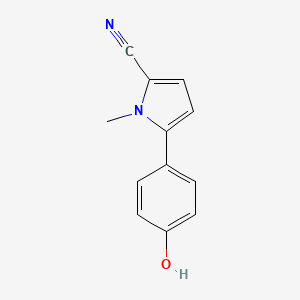
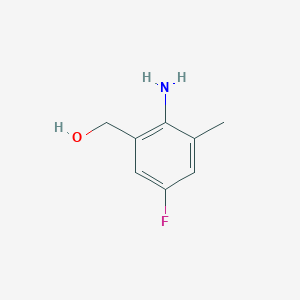
![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
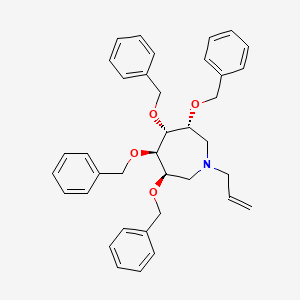
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
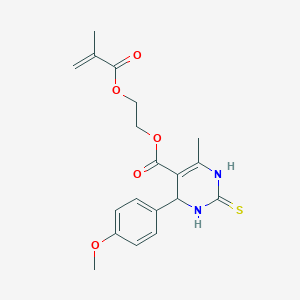
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
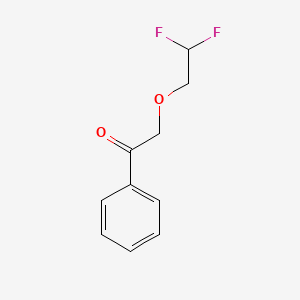
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
